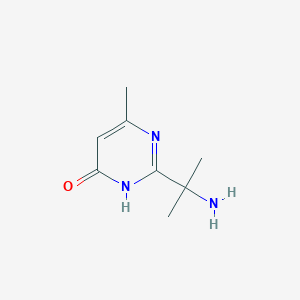

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(2-aminopropan-2-yl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H13N3O/c1-5-4-6(12)11-7(10-5)8(2,3)9/h4H,9H2,1-3H3,(H,10,11,12) |

InChI Key |

PXOCFZAFLYQNTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid Catalysis

- Catalyst : Benzotriazolium-based ionic liquids (e.g., [C₂O₂BBTA][TFA]).

- Conditions : Solvent-free, 90°C, 40 minutes.

- Yield : 85–99% with catalyst recyclability (6 cycles without loss of efficacy).

Microwave-Assisted Synthesis

- Catalyst : Zn(OTf)₂ (15 mol%).

- Conditions : Microwave irradiation, 100°C, 2 hours.

- Yield : 75–89% for derivatives with phosphonate groups.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors and optimized purification:

- Reactor Type : Tubular flow systems for controlled exothermic reactions.

- Purification : Recrystallization (methanol/water) or column chromatography.

- Output : Batch yields of 70–80% with >98% purity.

- Hydrolysis of intermediates using aqueous HBr (62°C, 2 hours).

- pH adjustment to 7–8 followed by methanol washing to isolate the product.

Green Chemistry Approaches

Eco-friendly methods prioritize solvent-free conditions and reusable catalysts:

TBAB-Catalyzed Synthesis

- Catalyst : Tetrabutylammonium bromide (TBAB).

- Conditions : Microwave irradiation, 3–4 minutes.

- Yield : 90–95% without solvent.

Mineral Catalysts

- Catalyst : Granite or quartz.

- Conditions : Ethanol reflux, 6–8 hours.

- Yield : 70–80% for thiourea derivatives.

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Classical Condensation | HBr/NaOH | 2–4 h | 65–75% | 90–95% | Moderate |

| Ionic Liquid | [C₂O₂BBTA][TFA] | 40 min | 85–99% | >98% | High |

| Microwave | Zn(OTf)₂ | 2 h | 75–89% | 95% | Lab-scale |

| TBAB/Microwave | TBAB | 3–4 min | 90–95% | >98% | High |

| Industrial Hydrolysis | HBr | 2 h | 70–80% | >98% | Industrial |

Key Reaction Pathways and Byproducts

- Primary Pathway : Cyclocondensation of β-ketoester, aldehyde, and urea/thiourea.

- Byproducts : Over-oxidation products (e.g., oxo derivatives) or dimerized species under prolonged heating.

- Mitigation : Controlled stoichiometry (1.5 eq aldehyde, 2 eq urea) and rapid quenching.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with target molecules, while the dihydropyrimidinone core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one, with data derived from the evidence:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Alkyl Chain Length: Ethyl/isopropyl groups at position 6 (vs. Amine Groups: Branched amines (e.g., 2-aminobutan-2-yl) improve metabolic stability compared to linear chains . Aromatic vs. Aliphatic Substituents: Aromatic amines (e.g., 3-aminophenyl) enable π-π interactions with biological targets, while aliphatic amines prioritize solubility .

Salt Forms and Solubility :

Purity and Commercial Availability :

- Compounds like 6-methyl-3,4-dihydropyrimidin-4-one (98% purity) are widely available for research, while specialized derivatives (e.g., chloropyridyl analogs) may require custom synthesis .

Biological Activity

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one, commonly known as dihydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the dihydropyrimidine class, which is known for various pharmacological effects including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is C8H15Cl2N3O, with a molecular weight of approximately 240.13 g/mol. Its structure includes a six-membered dihydropyrimidine ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H15Cl2N3O |

| Molecular Weight | 240.13 g/mol |

| CAS Number | 1909348-65-7 |

| Appearance | Powder |

Biological Activities

Research indicates that 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one exhibits significant biological activities:

- Antimicrobial Activity : The compound shows promising antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

- Antiproliferative Effects : Preliminary studies suggest that it has potential anticancer effects by inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : The interaction studies reveal that this compound may influence specific cellular pathways involved in cell growth and proliferation, indicating its potential role in cancer treatment strategies.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Anticancer Studies : In vitro tests have demonstrated that derivatives of this compound exhibit high antiproliferative activities against various human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma cells, indicating strong anticancer potential.

Compound Derivative IC50 (μM) Cancer Cell Line 1a 0.5 HT-29 (Colon Carcinoma) 1c 0.4 HCT-116 1d 0.15 EA.hy926 (Endothelial) - Mechanistic Insights : The effects on the cell cycle were assessed using flow cytometry, revealing that treatment with the compound led to G2/M phase arrest in melanoma cells, suggesting its role in disrupting normal mitotic processes.

Interaction with Biological Targets

The binding affinity of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one with various biological targets has been a focus of research. Studies indicate that it may interact with enzymes and receptors critical for cellular functions, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.